
ethyl(3-fluoropropyl)amine hydrochloride
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Overview
Description
Ethyl(3-fluoropropyl)amine hydrochloride is a chemical compound with the molecular formula C6H14FN. It is a derivative of ethylamine where a fluoropropyl group is attached to the nitrogen atom. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
N-Alkylation of Ethylamine: Ethylamine can be reacted with 3-fluoropropyl chloride in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of 3-fluoropropionaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of solvent, temperature, and pressure are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form ethyl(3-fluoropropyl)amine oxide.
Reduction: Reduction reactions can convert the compound to ethylamine or other derivatives.
Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or alcohols are used in substitution reactions.
Major Products Formed:
Ethyl(3-fluoropropyl)amine oxide: Formed through oxidation.
Ethylamine: Resulting from reduction reactions.
Various alkylated derivatives: Resulting from substitution reactions.
Scientific Research Applications
Ethyl(3-fluoropropyl)amine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl(3-fluoropropyl)amine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluoropropyl group can enhance the compound's binding affinity and metabolic stability.
Molecular Targets and Pathways Involved:
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Ethyl(3-fluoropropyl)amine hydrochloride is unique due to its fluorinated structure, which imparts distinct chemical and biological properties compared to non-fluorinated analogs. Similar compounds include:
Ethylamine: Lacks the fluoropropyl group.
Propylamine: Has a longer alkyl chain without fluorination.
Fluoropropylamine derivatives: Other derivatives with different substituents on the fluoropropyl group.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl(3-fluoropropyl)amine hydrochloride in academic research?
this compound is typically synthesized via reductive amination or alkylation reactions . For example:
- Reductive amination : Reacting 3-fluoropropylamine with ethyl ketones or aldehydes in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN), followed by hydrochloric acid to form the hydrochloride salt .
- Alkylation : Reacting 3-fluoropropylamine with ethyl halides under basic conditions (e.g., K₂CO₃) in solvents like acetonitrile or DMF . Industrial methods often use continuous flow reactors for scalability, but lab-scale synthesis prioritizes yield optimization using batch reactors .
Q. How can researchers purify this compound to achieve high yields?
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove impurities .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate and hexane for intermediate purification .
- Acid-Base Extraction : Isolate the free base using NaOH, extract with dichloromethane, then re-acidify with HCl gas .
Q. What spectroscopic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of ethyl and fluoropropyl groups (e.g., δ ~1.2 ppm for CH₃, δ ~4.5 ppm for NH₂⁺) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 182.6 g/mol) .
- FTIR : Identify N-H stretches (~2500-3000 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
- Elemental Analysis : Verify Cl and F content (±0.3% tolerance) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Temperature Control : Maintain ≤0°C during alkylation to suppress over-alkylation .
- Solvent Selection : Use aprotic solvents (e.g., THF) to reduce hydrolysis of intermediates .
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency .
- Design of Experiments (DoE) : Apply computational models (e.g., ICReDD’s quantum chemical pathfinding) to predict optimal conditions .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Model transition states for nucleophilic substitution at the fluoropropyl group .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics in aqueous/organic mixtures .
- Retrosynthetic Analysis : Use tools like Synthia™ to propose alternative synthetic pathways .
Q. How do structural modifications at the fluoropropyl group influence biological activity?
- Fluorine Position : 3-fluoro substitution enhances metabolic stability compared to 2- or 4-fluoro analogs (see for similar compounds) .
- Chain Length : Extending the propyl chain to butyl reduces blood-brain barrier penetration in rodent models .
- Comparative Studies : Use SAR (Structure-Activity Relationship) models to correlate substituents with enzyme inhibition (e.g., monoamine oxidases) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Test activity across 3-5 log concentrations to identify threshold effects .
- Assay Standardization : Replicate studies under consistent pH (7.4), temperature (37°C), and serum-free conditions .
- Orthogonal Assays : Combine enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to confirm specificity .
Q. How to design experiments studying enzyme interactions using spectroscopic techniques?
- Surface Plasmon Resonance (SPR) : Immobilize enzymes on gold chips to measure binding affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .
- Fluorescence Quenching : Monitor tryptophan residue changes upon compound binding to active sites .
Properties
CAS No. |
727732-12-9 |
---|---|
Molecular Formula |
C5H13ClFN |
Molecular Weight |
141.6 |
Purity |
95 |
Origin of Product |
United States |
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